molecular formula C68H89O4P B8144076 R-H8-Tcyp

R-H8-Tcyp

Cat. No.: B8144076
M. Wt: 1001.4 g/mol
InChI Key: DDIXRMUVLJBINQ-UHFFFAOYSA-N
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Description

(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide is a complex organic compound characterized by its unique structure, which includes multiple cyclohexyl groups and a dioxaphosphepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide typically involves multiple steps, including the formation of the dioxaphosphepin ring and the attachment of the cyclohexyl groups. Common reagents used in the synthesis may include phosphine oxides, naphthalene derivatives, and cyclohexyl bromides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxides or hydroxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions may involve the replacement of one or more cyclohexyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while substitution reactions may produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide can be used as a ligand in coordination chemistry, a catalyst in organic synthesis, and a building block for more complex molecules.

Biology

In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes, proteins, and other biomolecules. It may also be explored for its potential therapeutic applications.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its unique structure may offer advantages in terms of selectivity and efficacy.

Industry

In industry, (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide may be used in the development of new materials, such as polymers, coatings, and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin 4-oxide include other dioxaphosphepin derivatives, phosphine oxides, and naphthalene-based compounds.

Uniqueness

What sets this compound apart is its unique combination of cyclohexyl groups and the dioxaphosphepin ring, which confer specific chemical and physical properties. These properties may include enhanced stability, reactivity, and selectivity in various applications.

Properties

IUPAC Name

13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H89O4P/c69-73(70)71-67-61(63-57(47-27-11-3-12-28-47)41-53(45-23-7-1-8-24-45)42-58(63)48-29-13-4-14-30-48)39-51-35-19-21-37-55(51)65(67)66-56-38-22-20-36-52(56)40-62(68(66)72-73)64-59(49-31-15-5-16-32-49)43-54(46-25-9-2-10-26-46)44-60(64)50-33-17-6-18-34-50/h39-50H,1-38H2,(H,69,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIXRMUVLJBINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)C4=C5C(=C6CCCCC6=C4)C7=C8CCCCC8=CC(=C7OP(=O)(O5)O)C9=C(C=C(C=C9C1CCCCC1)C1CCCCC1)C1CCCCC1)C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H89O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1001.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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